2,4-Dimethyloxane-4-carboxylic acid
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Overview
Description
2,4-Dimethyloxane-4-carboxylic acid is an organic compound with the molecular formula C8H14O3. It is a versatile small molecule scaffold used in various research and industrial applications . The compound is characterized by its oxane ring structure with two methyl groups and a carboxylic acid functional group.
Synthetic Routes and Reaction Conditions:
Oxidation of Alcohols and Aldehydes: One common method for preparing carboxylic acids, including this compound, is the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis of Nitriles: Carboxylic acids can also be synthesized by hydrolyzing nitriles in the presence of aqueous acid or base.
Carboxylation of Grignard Reagents: Another method involves the reaction of Grignard reagents with carbon dioxide (CO2) to form carboxylates, which are then protonated to yield carboxylic acids.
Industrial Production Methods:
- Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents, optimized for high yield and purity .
Types of Reactions:
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, thiols.
Major Products:
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-Dimethyloxane-4-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of the carboxylic acid group . This group can undergo nucleophilic acyl substitution, making the compound reactive towards nucleophiles such as alcohols, amines, and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Acetic Acid (CH3COOH): A simple carboxylic acid with similar acidic properties but lacking the oxane ring structure.
Lactic Acid (C3H6O3): Contains a hydroxyl group in addition to the carboxylic acid group, making it more hydrophilic.
Citric Acid (C6H8O7): A tricarboxylic acid with multiple carboxyl groups, used widely in the food and beverage industry.
Uniqueness: 2,4-Dimethyloxane-4-carboxylic acid is unique due to its oxane ring structure, which imparts distinct chemical properties and reactivity compared to other carboxylic acids . This structural feature makes it a valuable scaffold in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2,4-dimethyloxane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6-5-8(2,7(9)10)3-4-11-6/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTWVDRYEJZPOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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